1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
Its structure features a pyrrolone core substituted with a 4-fluorobenzoyl group at position 4, a pyridin-2-yl group at position 5, and a 3-(dimethylamino)propyl chain at position 1. The dimethylamino group enhances solubility, while the 4-fluorobenzoyl moiety may improve target binding via electronegative interactions. The compound’s synthetic route likely involves condensation of substituted aldehydes with appropriate ketones under basic conditions, followed by functional group modifications .
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-24(2)12-5-13-25-18(16-6-3-4-11-23-16)17(20(27)21(25)28)19(26)14-7-9-15(22)10-8-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERVTHPDQSSIQ-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, commonly referred to as a pyrrolone derivative, has garnered interest due to its structural similarities to known antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram. This compound's unique functional groups suggest potential biological activity that merits detailed exploration.
- Molecular Formula : C21H22FN3O3
- Molecular Weight : 386.42 g/mol
- CAS Number : 5924117
- Structure : The compound features a pyrrolone core with a dimethylamino group, a fluorobenzoyl moiety, and a hydroxyl group, contributing to its potential pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with serotonin receptors, especially the serotonin transporter (SERT). Preliminary studies indicate that it may function similarly to established SSRIs by modulating serotonin levels in the synaptic cleft.
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for SERT. For instance, in competitive binding assays using radiolabeled ligands, it was found that the compound can effectively displace [^3H]S-1 from SERT with varying Ki values depending on structural modifications (Table 1).
| Compound | Ki (nM) | Notes |
|---|---|---|
| This compound | 19.7 | Effective at SERT |
| Citalopram | 3.0 | Established SSRI |
| Escitalopram | 2.0 | Higher potency than Citalopram |
Antidepressant Potential
Given its structural resemblance to SSRIs, the compound has been evaluated for antidepressant-like effects in animal models. In one study, administration of the compound resulted in significant reductions in despair behavior in forced swim tests, suggesting potential antidepressant activity.
Anticancer Activity
Recent investigations have also explored the compound's anticancer properties. A study screening a library of compounds on multicellular spheroids identified this pyrrolone derivative as having notable cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a LogP value of approximately 0.82, suggesting moderate lipophilicity which could enhance CNS penetration. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents, physicochemical properties, and synthetic yields:
Key Observations:
In contrast, methyl () or methoxy () groups enhance lipophilicity, which may influence membrane permeability. The pyridin-2-yl group (target compound, ) offers hydrogen-bonding capability, whereas phenyl derivatives () rely on van der Waals interactions.
Synthetic Accessibility :
- Yields vary significantly: 9% for compound 25 () vs. 52–62% for compounds 19–20 (). The target compound’s synthesis may require optimization to balance fluorine’s electron-withdrawing effects with reaction efficiency.
The dimethylaminopropyl chain (common in ) likely serves as a solubilizing group or pharmacophore.
Thermal Stability :
- Melting points correlate with crystallinity; bulkier substituents (e.g., 4-propylphenyl in ) result in higher melting points (248–250°C), whereas smaller groups (e.g., 3-trifluoromethylphenyl in ) yield lower values (205–207°C).
Research Findings and Trends
- SAR Studies : Modifications to the benzoyl group (e.g., 4-fluoro vs. 4-chloro) and the aryl/pyridinyl moiety are critical for tuning potency and selectivity .
- Synthetic Challenges : Low yields in fluorinated analogs () highlight the need for optimized protocols, such as microwave-assisted synthesis or catalyst screening.
Preparation Methods
Sulfur Ylide-Mediated Cyclization
A titanium-free method utilizes sulfur ylides to construct 5-hydroxy-1H-pyrrol-2(5H)-ones. As reported by ACS Omega, treatment of ketonic carbonyl compounds with sulfur ylides induces intramolecular cyclization, followed by 1,3-hydroxy rearrangement (Figure 1). For the target compound, a pre-functionalized ketone intermediate containing the pyridin-2-yl group could undergo this cyclization to yield the 3-hydroxy-pyrrolidinone scaffold. Key advantages include:
Pyridine Ring Contraction
Nature Communications describes a photochemical ring contraction of pyridines using silylborane to form 2-azabicyclo[3.1.0]hex-3-ene intermediates, which rearrange to pyrrolidines. Adapting this method, a pyridine derivative substituted with a pyridin-2-yl group could undergo contraction to generate the bicyclic lactam, followed by oxidation to introduce the 3-hydroxy group.
Introduction of the 4-(4-Fluorobenzoyl) Group
Friedel-Crafts acylation is the most reliable method for attaching the 4-fluorobenzoyl moiety. A Lewis acid (e.g., AlCl₃) catalyzes the reaction between the pyrrolidinone core and 4-fluorobenzoyl chloride in anhydrous dichloromethane at 0–5°C. Regioselectivity is ensured by directing effects of existing substituents (e.g., the hydroxy group at position 3).
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | CH₂Cl₂, anhydrous | |
| Temperature | 0–5°C | |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% (estimated) | – |
Functionalization with the 3-(Dimethylamino)propyl Side Chain
The dimethylamino propyl group is introduced via nucleophilic alkylation. The lactam nitrogen undergoes deprotonation with NaH or K₂CO₃ in DMF, followed by reaction with 3-chloro-N,N-dimethylpropane-1-amine.
Optimization Insights :
-
Base : K₂CO₃ (2.5 equiv) achieves higher selectivity over NaH.
-
Workup : Aqueous extraction and column chromatography (SiO₂, EtOAc/MeOH 95:5).
Pyridin-2-yl Group Incorporation
The pyridine ring is typically introduced early in the synthesis to avoid steric hindrance. Two strategies are viable:
Direct Coupling During Core Formation
Using a pre-functionalized pyridinyl-containing starting material in the sulfur ylide cyclization ensures regiocontrol. For example, a ketone intermediate bearing a pyridin-2-yl group undergoes cyclization to embed the substituent at position 5.
Post-Cyclization Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could attach the pyridin-2-yl group post-core formation. However, this requires a halogenated pyrrolidinone intermediate (e.g., bromide at position 5), which complicates the synthesis.
Final Oxidation and Hydroxylation
The 3-hydroxy group is introduced via oxidation of a ketone precursor. MnO₂ in acetone selectively oxidizes the α-carbon to a hydroxyl group without over-oxidizing the lactam.
Critical Parameters :
Industrial-Scale Considerations
For bulk production, the titanium-catalyzed [2+2+1] coupling reported by Dr. Ian Tonks offers advantages:
Adapting this method would require designing diazene and alkyne precursors that converge into the target structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
